N-Veratrylidene-para-anisidine
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Overview
Description
N-Veratrylidene-para-anisidine is an organic compound with the molecular formula C16H17NO3 It is a derivative of aniline, where the para position is substituted with a veratrylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Veratrylidene-para-anisidine can be synthesized through a condensation reaction between veratraldehyde and para-anisidine. The reaction typically involves mixing equimolar amounts of veratraldehyde and para-anisidine in a suitable solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Veratrylidene-para-anisidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the para position of the anisidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-Veratrylidene-para-anisidine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Veratrylidene-para-anisidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophilic catalyst, facilitating the formation and exchange of hydrazone bonds. This activity is attributed to the electron-rich nature of the para-anisidine moiety, which enhances its nucleophilicity and reactivity .
Comparison with Similar Compounds
Similar Compounds
- N-Veratrylidene-meta-anisidine
- N-Veratrylidene-ortho-anisidine
- N-Veratrylidene-3,4-xylidine
- N-Veratrylidene-2,4-xylidine
- N-Benzylidene-para-anisidine
Uniqueness
N-Veratrylidene-para-anisidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in catalysis and organic synthesis .
Properties
CAS No. |
82363-24-4 |
---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C16H17NO3/c1-18-14-7-5-13(6-8-14)17-11-12-4-9-15(19-2)16(10-12)20-3/h4-11H,1-3H3 |
InChI Key |
CVLTWAVADRVOHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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